molecular formula C9H12Cl2N4 B1443254 [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride CAS No. 1215840-38-2

[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride

Cat. No.: B1443254
CAS No.: 1215840-38-2
M. Wt: 247.12 g/mol
InChI Key: CVHSJQMACCROAU-UHFFFAOYSA-N
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Description

[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride is a chemical compound with the molecular formula C9H12Cl2N4 and a molecular weight of 247.12438. It is a derivative of imidazole and pyridine, two important heterocyclic compounds. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride typically involves the formation of the imidazole and pyridine rings followed by their coupling. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde to form imidazole derivatives . The pyridine ring can be synthesized using various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives .

Scientific Research Applications

[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride is unique due to its specific structure, which combines the properties of both imidazole and pyridine. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

(6-imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-6-8-2-1-3-9(12-8)13-5-4-11-7-13;;/h1-5,7H,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHSJQMACCROAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CN=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215840-38-2
Record name 1-[6-(1H-imidazol-1-yl)pyridin-2-yl]methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Reactant of Route 2
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Reactant of Route 3
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Reactant of Route 4
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Reactant of Route 5
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride
Reactant of Route 6
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine dihydrochloride

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